![molecular formula C5H3N3OS B12867395 1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde CAS No. 933716-59-7](/img/structure/B12867395.png)
1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique fusion of pyrazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazolo[4,3-d]thiazole ring system.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent system. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1H-Pyrazolo[4,3-d]thiazole-5-carboxylic acid.
Reduction: 1H-Pyrazolo[4,3-d]thiazole-5-methanol.
Substitution: Various substituted pyrazolo[4,3-d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde exerts its effects is often related to its ability to interact with biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde can be compared with other heterocyclic compounds such as:
1H-Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor in cancer therapy.
1H-Pyrazolo[4,3-e][1,2,4]triazole: Studied for its antimicrobial properties.
Thiazolo[4,5-d]pyrimidine: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new molecules with tailored biological activities.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
933716-59-7 |
|---|---|
Molecular Formula |
C5H3N3OS |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-d][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3N3OS/c9-2-4-7-3-1-6-8-5(3)10-4/h1-2H,(H,6,8) |
InChI Key |
ANXFCLFROOJEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1N=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


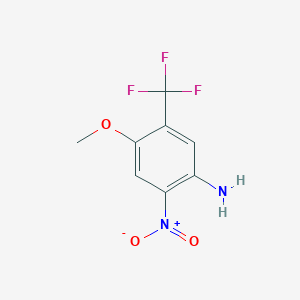
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)

![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)
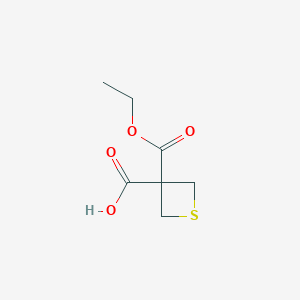
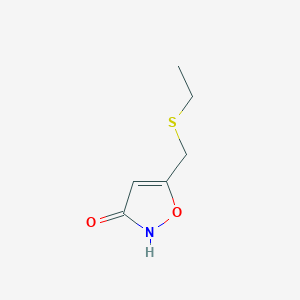

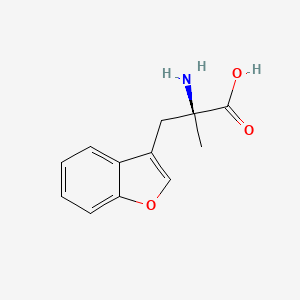
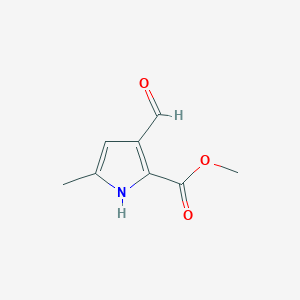

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)

